molecular formula C18H17BrClNO4S B4293379 2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Cat. No.: B4293379
M. Wt: 458.8 g/mol
InChI Key: OGGFPBVDAWYNRE-UHFFFAOYSA-N
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Description

2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a brominated aromatic ring, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the bromination of a methoxy-substituted aromatic compound, followed by the introduction of the chlorobenzyl ether group through a nucleophilic substitution reaction. The thiazolidine ring is then formed via a cyclization reaction involving a thiol and an amine precursor. The final step involves the carboxylation of the thiazolidine ring to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(4′-chlorobenzyloxy)phenylboronic acid: Shares the brominated aromatic ring and chlorobenzyl ether moiety.

    4-Bromo-2-chlorobenzoic acid: Contains similar halogenated aromatic structures.

Uniqueness

2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the presence of the thiazolidine ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO4S/c1-24-15-7-11(17-21-14(9-26-17)18(22)23)6-12(19)16(15)25-8-10-4-2-3-5-13(10)20/h2-7,14,17,21H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGFPBVDAWYNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 2
2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 3
2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 4
2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 5
2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

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